REACTION_CXSMILES
|
[CH2:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([OH:10])[C:4]=2[CH2:3][CH2:2]1.C(NC(C)C)(C)C.S(Cl)([Cl:21])(=O)=O.O>ClCCl>[Cl:21][C:6]1[CH:7]=[CH:8][C:9]2[CH2:1][CH2:2][CH2:3][C:4]=2[C:5]=1[OH:10]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1CCC=2C(=CC=CC12)O
|
Name
|
|
Quantity
|
4.29 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
21.76 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 hours at 20-25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Further it was extracted with Ethylacetate (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to give crude solid which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
DISTILLATION
|
Details
|
The collected fractions were distilled
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=2CCCC2C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 11.4% | |
YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |